N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide
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Overview
Description
N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylcarbamoyl group, an aminoethyl chain, and a cyclopropaneamidobenzamide moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl isocyanate with 2-aminoethylamine to form N-(tert-butylcarbamoyl)-2-aminoethylamine. This intermediate is then reacted with 4-cyclopropaneamidobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and recrystallization are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Shares the tert-butylcarbamoyl group but differs in the rest of the structure.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in having a tert-butylcarbamoyl group and an aminoethyl chain.
Uniqueness
N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide stands out due to its unique combination of a cyclopropaneamidobenzamide moiety with the tert-butylcarbamoyl and aminoethyl groups
Properties
IUPAC Name |
N-[2-(tert-butylcarbamoylamino)ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-18(2,3)22-17(25)20-11-10-19-15(23)12-6-8-14(9-7-12)21-16(24)13-4-5-13/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMXFNIHKZNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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